2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a pentyl chain in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the addition of pentylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various cellular pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its therapeutic potential.
Uniqueness
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features, such as the chlorophenyl group and the pentyl chain, which contribute to its unique chemical properties and biological activities. These structural elements may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H23ClN4 |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H23ClN4/c1-4-5-6-11-21-17-12-13(2)22-19-14(3)18(23-24(17)19)15-7-9-16(20)10-8-15/h7-10,12,21H,4-6,11H2,1-3H3 |
InChI Key |
NPFQLRAWBGXPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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